molecular formula C7H6N2S B13701410 3-Isothiocyanato-4-methylpyridine

3-Isothiocyanato-4-methylpyridine

Cat. No.: B13701410
M. Wt: 150.20 g/mol
InChI Key: YLKXGGCEBDTZDQ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methylpyridine: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Isothiocyanato-4-methylpyridine typically involves large-scale synthesis using the methods mentioned above, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-4-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can also induce oxidative stress in cells, leading to apoptosis .

Comparison with Similar Compounds

    4-Isothiocyanato-3-methylpyridine: Similar in structure but with the isothiocyanate and methyl groups swapped.

    Phenyl Isothiocyanate: Another isothiocyanate with a phenyl group instead of a pyridine ring.

Uniqueness:

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

3-isothiocyanato-4-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3

InChI Key

YLKXGGCEBDTZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N=C=S

Origin of Product

United States

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